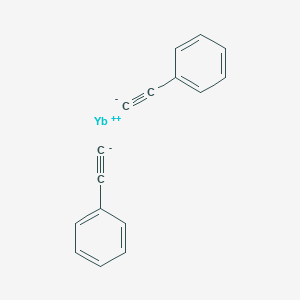
ethynylbenzene;ytterbium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethynylbenzene;ytterbium(2+) typically involves the reaction of ethynylbenzene with a ytterbium(2+) salt. One common method is to dissolve ethynylbenzene in an organic solvent, such as tetrahydrofuran (THF), and then add a solution of ytterbium(2+) chloride. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of ethynylbenzene;ytterbium(2+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and advanced purification techniques ensures the quality and consistency of the final product.
化学反応の分析
Types of Reactions
Ethynylbenzene;ytterbium(2+) can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds, such as aldehydes and ketones.
Reduction: The compound can be reduced to form ethylbenzene derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Ethylbenzene derivatives.
Substitution: Halogenated and nitrated ethynylbenzene derivatives.
科学的研究の応用
Ethynylbenzene;ytterbium(2+) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and nanomaterials.
作用機序
The mechanism of action of ethynylbenzene;ytterbium(2+) involves the interaction of the ethynyl group with various molecular targets. The ethynyl group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles. The ytterbium(2+) ion can coordinate with ligands, stabilizing reactive intermediates and facilitating catalytic processes. The combination of these two components allows the compound to participate in a wide range of chemical reactions and exhibit unique properties.
類似化合物との比較
Ethynylbenzene;ytterbium(2+) can be compared with other similar compounds, such as:
Ethynylbenzene: Lacks the ytterbium(2+) ion, resulting in different reactivity and applications.
Ytterbium(2+) chloride: Does not contain the ethynylbenzene moiety, limiting its use in organic synthesis.
Phenylacetylene: Similar to ethynylbenzene but without the ytterbium(2+) ion, leading to different chemical behavior.
The uniqueness of ethynylbenzene;ytterbium(2+) lies in the combination of the ethynylbenzene moiety and the ytterbium(2+) ion, which imparts distinct properties and expands its range of applications.
特性
CAS番号 |
66080-21-5 |
|---|---|
分子式 |
C16H10Yb |
分子量 |
375.3 g/mol |
IUPAC名 |
ethynylbenzene;ytterbium(2+) |
InChI |
InChI=1S/2C8H5.Yb/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H;/q2*-1;+2 |
InChIキー |
XDLJBYXVDIGEDX-UHFFFAOYSA-N |
正規SMILES |
[C-]#CC1=CC=CC=C1.[C-]#CC1=CC=CC=C1.[Yb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




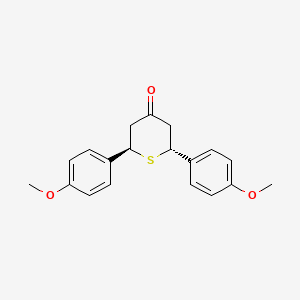
![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
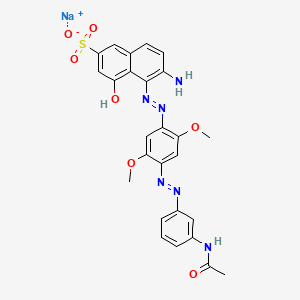
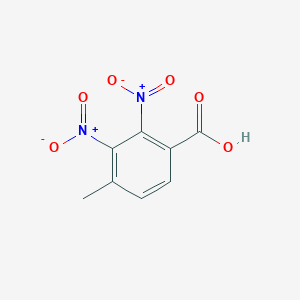
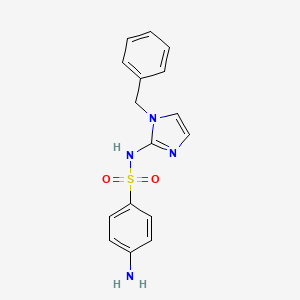
![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
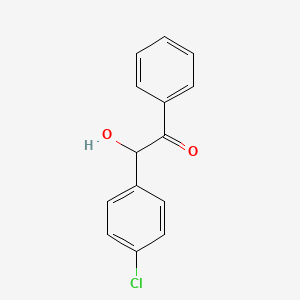
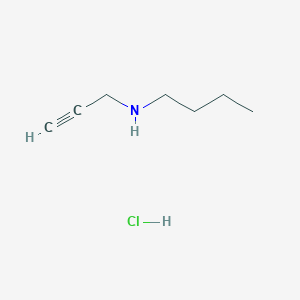
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)

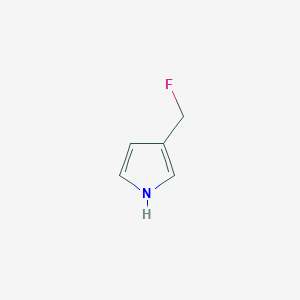
![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)
